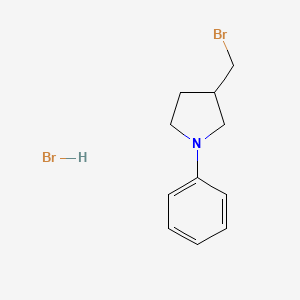

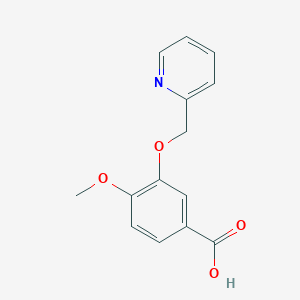

![molecular formula C25H21N5O3 B2709284 N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941983-85-3](/img/structure/B2709284.png)

N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as thiazolecarboxamides . It is offered by Benchchem for research purposes.

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The crystal structure of similar compounds at 100 K is triclinic, with specific space group parameters . The structure is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the replacement of chloride ions with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO but insolubility in water .Applications De Recherche Scientifique

HDAC Inhibition and Cancer Therapy

A significant application of related pyrimidine derivatives is in the development of histone deacetylase (HDAC) inhibitors. For instance, MGCD0103, a compound similar in structure, selectively inhibits HDACs 1-3 and 11, showing potential as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Anticancer and Anti-Inflammatory Agents

Pyrazolopyrimidines, a class closely related to the specified compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds show promise in cytotoxic activities against cancer cell lines and in inhibiting inflammation (Rahmouni et al., 2016).

Electrophoretic Separation in Drug Analysis

In pharmaceutical analysis, compounds similar to the specified chemical are used as reference substances in capillary electrophoresis, aiding in the quality control of drugs like imatinib mesylate (Ye et al., 2012).

Synthesis of Antibiotic and Antibacterial Drugs

Compounds related to the specified chemical structure are used in the synthesis of new antibiotic and antibacterial drugs. Their biological activity against Gram-positive and Gram-negative bacteria highlights their potential in medical applications (Ahmed, 2007).

Apoptosis Induction in Cancer Treatment

Derivatives of similar pyrimidine structures have been identified as potent apoptosis inducers. This discovery is particularly relevant in cancer therapy, where such compounds can induce apoptosis in cancer cells through mechanisms like tubulin polymerization inhibition (Kemnitzer et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Mode of Action

The mode of action of N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with its targets, potentially tyrosine kinases . The compound may bind to the inactive domain of these enzymes, thereby inhibiting their activity . This inhibition can lead to alterations in the signal transduction pathways controlled by these enzymes, resulting in changes in cellular activities.

Biochemical Pathways

The biochemical pathways affected by N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide are likely related to the signal transduction pathways controlled by tyrosine kinases . By inhibiting these enzymes, the compound can disrupt these pathways, leading to downstream effects such as altered cell growth and differentiation .

Result of Action

The molecular and cellular effects of N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide’s action would depend on its specific targets and the pathways it affects. If it inhibits tyrosine kinases, it could potentially alter cell growth and differentiation

Orientations Futures

The development of new efficient antitrypanosomal compounds with fewer side effects is an urgent need . In addition, the emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies pose a major threat to malaria control and elimination . Therefore, compounds like this could potentially be further developed into drugs applied in acute-myeloid-leukemia (AML) therapeutics .

Propriétés

IUPAC Name |

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3/c1-16-13-23(27-18-5-3-2-4-6-18)30-25(26-16)29-20-10-8-19(9-11-20)28-24(31)17-7-12-21-22(14-17)33-15-32-21/h2-14H,15H2,1H3,(H,28,31)(H2,26,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYJUZCEHXCTFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

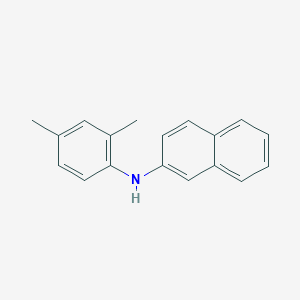

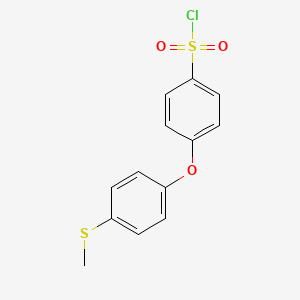

![1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B2709208.png)

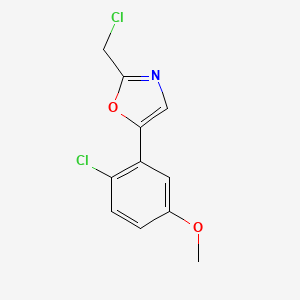

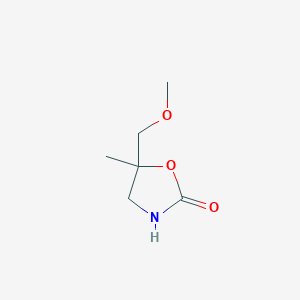

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2709209.png)

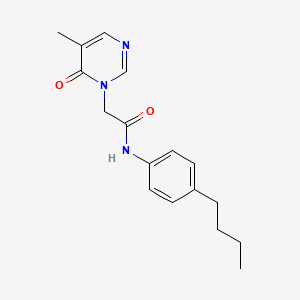

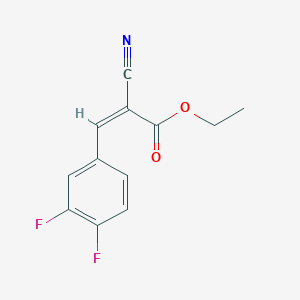

![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B2709217.png)

![2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2709218.png)

![tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate](/img/structure/B2709222.png)

![1-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2709223.png)